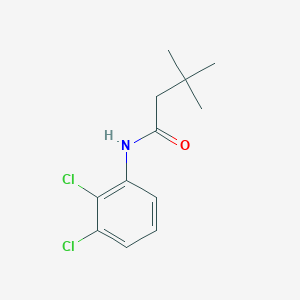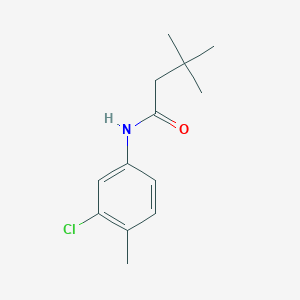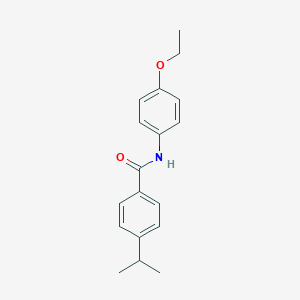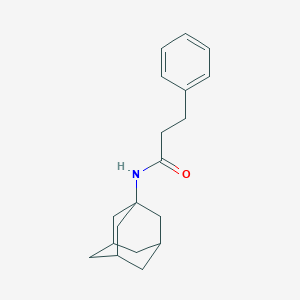
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BPEEB and has been widely studied for its potential application in various fields of scientific research.
Mechanism of Action
The mechanism of action of BPEEB is not fully understood. However, it has been proposed that BPEEB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. BPEEB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
BPEEB has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. BPEEB has been shown to exhibit potent antioxidant activity and has been found to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
BPEEB has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. BPEEB is stable under normal laboratory conditions and can be stored for long periods of time. However, BPEEB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. BPEEB is also relatively expensive compared to other compounds that exhibit similar pharmacological activities.
Future Directions
There are several future directions for the study of BPEEB. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential application in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of BPEEB and to identify its molecular targets.
Synthesis Methods
The synthesis of BPEEB involves the reaction of 2-bromophenylamine with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. After completion of the reaction, the product is purified by column chromatography to obtain pure BPEEB.
Scientific Research Applications
BPEEB has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPEEB has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
|---|---|
Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-2-21-10-11-22-14-7-5-6-13(12-14)17(20)19-16-9-4-3-8-15(16)18/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
InChI Key |
REOGLUYJHFSSDX-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)



![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)